

# Long-Term Effects of Glucokinase Activators on Glucose Homeostasis: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

#### **Abstract**

Glucokinase (GK) activators (GKAs) represent a class of oral hypoglycemic agents that target the fundamental glucose-sensing mechanisms in the pancreas and liver. By allosterically activating glucokinase, these agents aim to restore normal glucose homeostasis in individuals with type 2 diabetes (T2DM). Early generation GKAs demonstrated potent glucose-lowering effects but were hampered by a loss of long-term efficacy and an unfavorable safety profile, including hypoglycemia and dyslipidemia. However, newer generation GKAs, such as dorzagliatin, have shown sustained glycemic control and a better safety profile in long-term clinical trials, leading to renewed interest in this therapeutic class. This technical guide provides an in-depth analysis of the long-term effects of GKAs on glucose homeostasis, summarizing key clinical trial data, detailing experimental protocols, and illustrating the underlying signaling pathways.

#### Introduction

Glucokinase (GK) is a pivotal enzyme in glucose metabolism, functioning as a glucose sensor in pancreatic  $\beta$ -cells and as a rate-limiting enzyme for glucose uptake and glycogen synthesis in the liver.[1][2] In T2DM, the activity of GK is impaired, leading to defective glucose-stimulated insulin secretion (GSIS) and increased hepatic glucose output.[3] Glucokinase activators are small molecules that bind to an allosteric site on the GK enzyme, increasing its affinity for



glucose and enhancing its catalytic activity.[3] This dual action on the pancreas and liver offers a unique therapeutic approach to address the core pathophysiological defects of T2DM.[4]

This guide will focus on the long-term efficacy and safety of GKAs, with a particular emphasis on the clinical data of dorzagliatin, a recently approved GKA, and MK-0941, a well-studied but discontinued GKA, to provide a comprehensive overview for researchers and drug development professionals.

### **Quantitative Data from Long-Term Clinical Trials**

The long-term efficacy of GKAs on glycemic control has been evaluated in several clinical trials. The following tables summarize the key quantitative data from the Phase III trials of dorzagliatin (SEED and DAWN studies) and a long-term study of MK-0941.

Table 1: Long-Term Efficacy of Dorzagliatin in Drug-Naïve T2DM Patients (SEED Study)[5]



| Parameter                                          | Treatment<br>Group<br>(Dorzagliatin<br>75 mg BID) | Placebo Group                             | Estimated Treatment Difference (95% CI) | p-value |
|----------------------------------------------------|---------------------------------------------------|-------------------------------------------|-----------------------------------------|---------|
| Baseline HbA1c<br>(%)                              | 8.35                                              | 8.37                                      | -                                       | -       |
| Change in<br>HbA1c at Week<br>24 (%)               | -1.07                                             | -0.50                                     | -0.57 (-0.79 to<br>-0.36)               | <0.001  |
| Change in<br>HbA1c at Week<br>52 (%)               | Sustained improvement                             | Switched to<br>Dorzagliatin at<br>Week 24 | -                                       | -       |
| Change in FPG<br>at Week 24<br>(mg/dL)             | Significant reduction                             | -                                         | -                                       | <0.0001 |
| Change in 2h-<br>PPG at Week 24<br>(mg/dL)         | Significant reduction                             | -                                         | -                                       | <0.0001 |
| HOMA2-β at<br>Week 24<br>(change from<br>baseline) | 2.56                                              | -0.72                                     | 3.28 (0.44 to<br>6.11)                  | <0.05   |

Table 2: Long-Term Efficacy of Dorzagliatin as Add-on to Metformin in T2DM Patients (DAWN Study)[6][7][8]



| Parameter                                  | Treatment Group (Dorzagliatin 75 mg BID + Metformin) | Placebo Group<br>(+ Metformin)            | Estimated<br>Treatment<br>Difference<br>(95% CI) | p-value |
|--------------------------------------------|------------------------------------------------------|-------------------------------------------|--------------------------------------------------|---------|
| Baseline HbA1c<br>(%)                      | ~8.4                                                 | ~8.4                                      | -                                                | -       |
| Change in<br>HbA1c at Week<br>24 (%)       | -1.02                                                | -0.36                                     | -0.66 (-0.79 to<br>-0.53)                        | <0.0001 |
| Change in<br>HbA1c at Week<br>52 (%)       | Sustained improvement                                | Switched to<br>Dorzagliatin at<br>Week 24 | -                                                | -       |
| Change in FPG<br>at Week 24<br>(mg/dL)     | Significant reduction                                | -                                         | -                                                | <0.0001 |
| Change in 2h-<br>PPG at Week 24<br>(mg/dL) | -98.10                                               | -53.46                                    | -                                                | <0.0001 |
| HOMA2-β at<br>Week 24                      | Significantly improved                               | -                                         | -                                                | -       |
| HOMA2-IR at<br>Week 24                     | Significantly improved                               | -                                         | -                                                | -       |

Table 3: Long-Term Efficacy and Safety of MK-0941 in T2DM Patients on Insulin Therapy[9][10]



| Parameter                              | MK-0941 (10-40 mg<br>TID) + Insulin | Placebo + Insulin | Key Observations           |
|----------------------------------------|-------------------------------------|-------------------|----------------------------|
| Baseline HbA1c (%)                     | ~8.5-8.8                            | ~8.7              | -                          |
| Change in HbA1c at<br>Week 14 (%)      | Up to -0.8 (placebo-<br>adjusted)   | -                 | Initial improvement        |
| Change in HbA1c at<br>Week 30 (%)      | Not sustained                       | -                 | Loss of efficacy           |
| Change in FPG at<br>Week 14            | No significant effect               | -                 | -                          |
| Change in 2h-PPG at<br>Week 14 (mg/dL) | Up to -37 (placebo-<br>adjusted)    | -                 | Significant reduction      |
| Hypoglycemia<br>Incidence              | Increased                           | -                 | Significant safety concern |
| Triglyceride Levels                    | Increased                           | -                 | Significant safety concern |
| Blood Pressure                         | Increased                           | -                 | Significant safety concern |

### **Experimental Protocols**

Detailed methodologies are crucial for the interpretation and replication of clinical findings. Below are the summarized protocols for the pivotal Phase III trials of dorzagliatin.

## SEED Study (NCT03173391) - Dorzagliatin Monotherapy[5][11]

- Study Design: A randomized, double-blind, placebo-controlled, Phase III trial conducted at 40 sites in China.
- Patient Population: 463 drug-naïve adults with type 2 diabetes.
- Inclusion Criteria (summarized):



- Diagnosis of T2DM.
- Treatment-naïve for any oral or injectable hypoglycemic agents.
- HbA1c between 7.5% and 11.0%.
- Exclusion Criteria (summarized):
  - History of type 1 diabetes, diabetic ketoacidosis, or hyperosmolar hyperglycemic state.
  - Significant cardiovascular, renal, or hepatic disease.
- Randomization and Blinding: Patients were randomized in a 2:1 ratio to receive either dorzagliatin or placebo. The study was double-blinded for the first 24 weeks.
- Treatment:
  - Double-blind phase (24 weeks): Dorzagliatin (75 mg) or placebo administered orally twice daily.
  - o Open-label phase (28 weeks): All patients received dorzagliatin (75 mg) twice daily.
- Primary Efficacy Endpoint: Change from baseline in HbA1c at week 24.
- Key Secondary Endpoints: Changes from baseline in FPG and 2h-PPG at week 24, and the proportion of patients achieving HbA1c <7.0%.</li>
- Statistical Analysis: A mixed-effects model for repeated measures (MMRM) was used for the primary efficacy analysis.

## DAWN Study (NCT03141073) - Dorzagliatin as Add-on to Metformin[4][6][7][8][12]

- Study Design: A randomized, double-blind, placebo-controlled, Phase III trial conducted at 73 sites in China.
- Patient Population: 767 adults with T2DM inadequately controlled on metformin monotherapy.



- Inclusion Criteria (summarized):
  - Diagnosis of T2DM.
  - Stable metformin dose of at least 1500 mg/day for at least 8 weeks.
  - HbA1c between 7.5% and 11.0%.
- Exclusion Criteria (summarized):
  - Similar to the SEED study.
- Randomization and Blinding: Patients were randomized in a 1:1 ratio to receive either dorzagliatin or placebo as an add-on to metformin. The study was double-blinded for the first 24 weeks.
- Treatment:
  - Double-blind phase (24 weeks): Dorzagliatin (75 mg) or placebo administered orally twice daily, in addition to their ongoing metformin therapy.
  - Open-label phase (28 weeks): All patients received dorzagliatin (75 mg) twice daily with metformin.
- Primary Efficacy Endpoint: Change from baseline in HbA1c at week 24.
- Key Secondary Endpoints: Changes from baseline in FPG and 2h-PPG at week 24, and the proportion of patients achieving HbA1c <7.0%.</li>
- Statistical Analysis: An analysis of covariance (ANCOVA) model was used for the primary efficacy analysis, with treatment group as a fixed effect and baseline HbA1c as a covariate.

#### **Signaling Pathways and Mechanisms of Action**

Glucokinase activators exert their effects on glucose homeostasis through distinct signaling pathways in pancreatic β-cells and hepatocytes.

#### Pancreatic β-Cell Signaling Pathway



In pancreatic β-cells, GK acts as the primary glucose sensor. Activation of GK by a GKA enhances glucose metabolism, leading to an increase in the ATP/ADP ratio. This closes ATP-sensitive potassium (K-ATP) channels, causing membrane depolarization and the opening of voltage-gated calcium channels. The subsequent influx of calcium triggers the exocytosis of insulin-containing granules, resulting in glucose-stimulated insulin secretion.[4][11]



Click to download full resolution via product page

GKA Signaling in Pancreatic β-Cells

#### **Hepatic Signaling Pathway**

In hepatocytes, GK is regulated by the glucokinase regulatory protein (GKRP), which sequesters GK in the nucleus in an inactive state during low glucose conditions. Following a meal, rising glucose levels and GKAs promote the dissociation of the GK-GKRP complex and the translocation of GK to the cytoplasm. Activated cytoplasmic GK phosphorylates glucose to glucose-6-phosphate (G6P), which is then shunted into glycolysis and glycogen synthesis, thereby increasing hepatic glucose uptake and reducing hepatic glucose production.[1][12][13]





Click to download full resolution via product page

**GKA Signaling in Hepatocytes** 

#### **Discussion and Future Directions**

The long-term clinical data for dorzagliatin suggest that newer generation GKAs can provide sustained glycemic control with a favorable safety profile, overcoming the limitations of earlier compounds. The improvement in  $\beta$ -cell function, as indicated by the increase in HOMA2- $\beta$ , is a particularly promising finding that suggests a potential for disease modification.[5] However, the



modest increase in triglycerides observed with some GKAs warrants continued investigation, although the clinical significance of this finding remains to be fully elucidated.

Future research should focus on several key areas:

- Long-term cardiovascular outcome trials (CVOTs): To definitively establish the cardiovascular safety and potential benefits of newer GKAs.
- Head-to-head comparator trials: To compare the efficacy and safety of GKAs with other classes of oral hypoglycemic agents.
- Mechanistic studies: To further elucidate the downstream signaling pathways of GK activation and the mechanisms underlying the improved β-cell function.
- Real-world evidence: To assess the long-term effectiveness and safety of GKAs in diverse patient populations outside of the controlled clinical trial setting.

#### Conclusion

Glucokinase activators represent a promising therapeutic class for the management of T2DM. The long-term data from recent clinical trials, particularly with dorzagliatin, have demonstrated their potential for sustained glycemic control and improvement in  $\beta$ -cell function with a good safety profile. For researchers and drug development professionals, the continued exploration of this class of drugs holds the potential to deliver novel and effective treatments that address the core pathophysiology of type 2 diabetes.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. diabetesjournals.org [diabetesjournals.org]
- 2. ouci.dntb.gov.ua [ouci.dntb.gov.ua]
- 3. ClinicalTrials.gov [clinicaltrials.gov]







- 4. diabetesjournals.org [diabetesjournals.org]
- 5. researchgate.net [researchgate.net]
- 6. Regulation of pancreatic beta-cell glucokinase: from basics to therapeutics PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. research.rug.nl [research.rug.nl]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 11. portlandpress.com [portlandpress.com]
- 12. Hepatic glucose sensing and integrative pathways in the liver PMC [pmc.ncbi.nlm.nih.gov]
- 13. Frontiers | Efficacy and safety of dorzagliatin for type 2 diabetes mellitus: A meta-analysis and trial sequential analysis [frontiersin.org]
- To cite this document: BenchChem. [Long-Term Effects of Glucokinase Activators on Glucose Homeostasis: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b11931267#long-term-effects-of-glucokinase-activator-1-on-glucose-homeostasis]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote





### BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com